(6-Iodo-4-methylpyridin-2-YL)acetic acid
Description
“(6-Iodo-4-methylpyridin-2-YL)acetic acid” is a pyridine-based acetic acid derivative characterized by a methyl group at the 4-position and an iodine atom at the 6-position of the pyridine ring. The iodine substituent likely enhances electrophilic reactivity and influences steric interactions, while the methyl group may improve lipophilicity. Current synthesis protocols for analogous compounds involve nucleophilic substitution, coupling reactions, or oxidation steps, though the exact route for this compound remains unreported in available literature .
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-(6-iodo-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8INO2/c1-5-2-6(4-8(11)12)10-7(9)3-5/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
WPXLPYSYSGQZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)I)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and environmentally benign, making this method highly efficient.
Industrial Production Methods: Industrial production of (6-Iodo-4-methylpyridin-2-YL)acetic acid often employs large-scale Suzuki–Miyaura coupling reactions due to their scalability and efficiency. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (6-Iodo-4-methylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
(6-Iodo-4-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Iodo-4-methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare “(6-Iodo-4-methylpyridin-2-YL)acetic acid” with structurally related pyridine and heterocyclic acetic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Key Findings:
Substituent Effects on Reactivity and Bioactivity: Halogen Influence: The iodine atom in the target compound and 2b may facilitate halogen bonding, a critical interaction in drug-receptor binding. In contrast, chlorine and fluorine in the herbicide analog (2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid) enhance oxidative stability and electronegativity . Methyl vs. Hydroxyphenyl Groups: The 4-methyl group in the target compound likely improves membrane permeability compared to the polar 4-hydroxyphenyl group in 2b, which may enhance aqueous solubility but reduce bioavailability .
Synthetic Challenges: Iodination at the 6-position (as in the target compound and 2b) typically requires controlled conditions to avoid overhalogenation, whereas chlorination/fluorination (e.g., in 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid) is more straightforward but less selective .
Spectroscopic and Analytical Data :
- 2b ’s NMR data (δ 3.26 ppm for CH2-CO, δ 7.18–7.84 ppm for aromatic protons) and mass spectrometry (m/z 567) provide a benchmark for characterizing iodine-containing acetic acid derivatives. The target compound would require similar validation .
The target compound’s iodine substituent suggests niche applications in radiopharmaceuticals or materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
